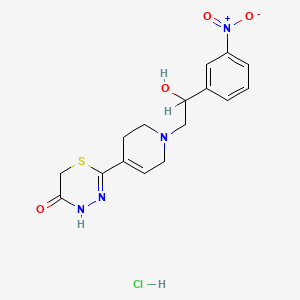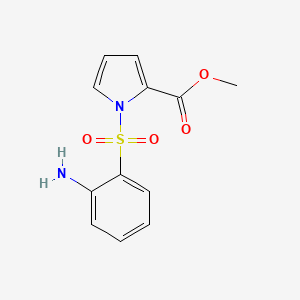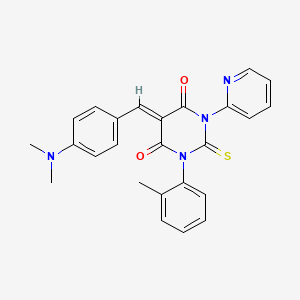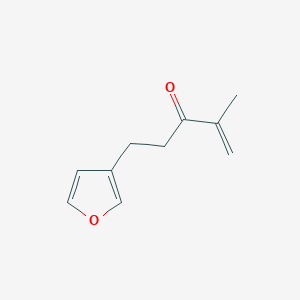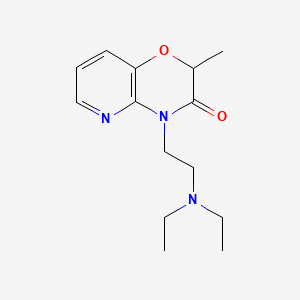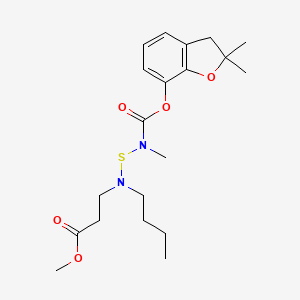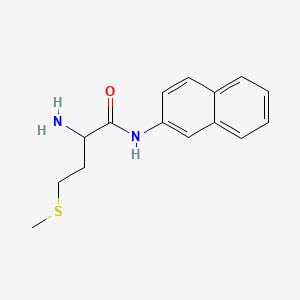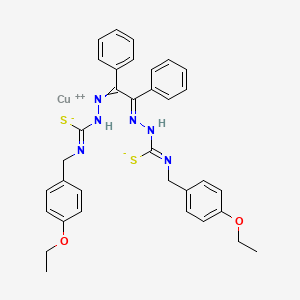
Copper, ((2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands.
科学研究应用
Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology: Investigated for its potential as an antimicrobial agent due to its copper content.
Medicine: Explored for its potential in cancer therapy as copper complexes are known to exhibit cytotoxic properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism by which Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The copper ion in the complex can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the ligands can interact with specific proteins, altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Copper(II) sulfate: Commonly used in agriculture and industry.
Copper(II) chloride: Used in organic synthesis and as a catalyst.
Uniqueness
What sets Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure, which provides enhanced stability and specific reactivity. The presence of ethoxyphenyl groups and the diphenyl-ethanediylidene backbone contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
124010-93-1 |
|---|---|
分子式 |
C34H34CuN6O2S2 |
分子量 |
686.4 g/mol |
IUPAC 名称 |
copper;N'-[(4-ethoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-ethoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]-1,2-diphenylethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C34H36N6O2S2.Cu/c1-3-41-29-19-15-25(16-20-29)23-35-33(43)39-37-31(27-11-7-5-8-12-27)32(28-13-9-6-10-14-28)38-40-34(44)36-24-26-17-21-30(22-18-26)42-4-2;/h5-22H,3-4,23-24H2,1-2H3,(H2,35,39,43)(H2,36,40,44);/q;+2/p-2/b37-31+,38-32?; |
InChI 键 |
GYNKPOZWZFHFIL-MYCCFIRASA-L |
手性 SMILES |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)/C(=N/NC(=NCC3=CC=C(C=C3)OCC)[S-])/C4=CC=CC=C4)[S-].[Cu+2] |
规范 SMILES |
CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)C(=NNC(=NCC3=CC=C(C=C3)OCC)[S-])C4=CC=CC=C4)[S-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




